(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 930837-02-8
VCID: VC4781232
InChI: InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1
SMILES: C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C13H18N2O3
Molecular Weight: 250.298

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

CAS No.: 930837-02-8

Cat. No.: VC4781232

Molecular Formula: C13H18N2O3

Molecular Weight: 250.298

* For research use only. Not for human or veterinary use.

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate - 930837-02-8

Specification

CAS No. 930837-02-8
Molecular Formula C13H18N2O3
Molecular Weight 250.298
IUPAC Name benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1
Standard InChI Key WYLJXEXNZWQHBJ-LBPRGKRZSA-N
SMILES C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is characterized by the following parameters:

PropertyValue
CAS Number930782-84-6
Molecular FormulaC₁₃H₁₉ClN₂O₃
Molecular Weight286.75 g/mol
IUPAC NameBenzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
SMILESC1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2.Cl
InChI KeyYVHVEHPWNMUIKO-YDALLXLXSA-N

The compound’s stereochemistry at the C3 position (S-configuration) is critical for its interactions in chiral environments, such as enzyme binding sites .

Physicochemical Data

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

  • Storage: Stable at room temperature (RT) for short-term use; long-term storage requires freezing at -80°C in airtight containers .

  • Spectroscopic Signatures:

    • IR: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch of carbamate) and 3200–3500 cm⁻¹ (O-H stretch of hydroxymethyl) .

    • NMR: Key signals include δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.5–5.0 ppm (carbamate CH₂), and δ 3.2–3.8 ppm (piperazine and hydroxymethyl protons) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sequential functionalization of piperazine:

  • Protection of Piperazine:
    Piperazine is protected with benzyl chloroformate to form benzyl piperazine-1-carboxylate.

  • Hydroxymethylation:
    Introduction of the hydroxymethyl group via aldol condensation or reductive amination, preserving the S-configuration through chiral auxiliaries or asymmetric catalysis.

  • Salt Formation:
    Reaction with hydrochloric acid yields the hydrochloride salt for improved stability.

Example Reaction Scheme:

Piperazine+Benzyl chloroformateBaseBenzyl piperazine-1-carboxylateCH₂O, Reductant(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylateHClHydrochloride salt[1][4]\text{Piperazine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{Benzyl piperazine-1-carboxylate} \xrightarrow{\text{CH₂O, Reductant}} \text{(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt} \quad[1][4]

Industrial-Scale Optimization

  • Continuous Flow Reactors: Enhance yield (≥85%) and reduce reaction time compared to batch processes .

  • Quality Control: HPLC purity ≥95% is standard, with chiral columns verifying enantiomeric excess (>99% ee) .

Research Applications

Pharmaceutical Intermediate

The compound’s modular structure enables derivatization for drug discovery:

  • Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR.

  • Neurological Therapeutics: Modified to enhance blood-brain barrier penetration for Alzheimer’s disease candidates .

Case Study: Antiproliferative Activity

Derivatives of (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate demonstrated IC₅₀ values of 19.9–75.3 µM against MCF-7 breast cancer cells, outperforming non-chiral analogs by 30–40%.

Enzyme Inhibition Studies

  • Targets: Binds to the allosteric site of p38 MAP kinase (Kd = 2.3 µM), reducing cytokine production in inflammatory models.

  • Mechanism: Hydroxymethyl group forms hydrogen bonds with Thr106 and Tyr35 residues, stabilizing the inactive kinase conformation .

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves and lab coats
Serious Eye DamageH319Use safety goggles or face shield
Respiratory IrritationH335Operate in fume hoods

Emergency Protocols

  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

  • First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water .

SupplierPurityPrice (100 mg)Delivery Time
CymitQuimica95%53.00–259.00 €2–3 weeks
Ambeed95%$38.001–2 weeks

Bulk orders (>1 kg) attract discounts of 15–20%, though lead times extend to 4–6 weeks .

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